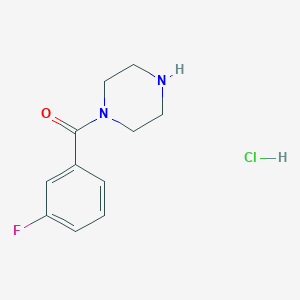![molecular formula C10H11F4NO B1525061 1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol CAS No. 1184703-03-4](/img/structure/B1525061.png)
1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol
Overview
Description
1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol, also known as 4-FTEA, is an organic compound belonging to the family of fluorinated aromatic compounds. It is a versatile compound with a wide range of applications in scientific research and industrial production. In recent years, 4-FTEA has been extensively studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
1. Protein Engineering
Fluorinated amino acids, such as 1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol, are significant in protein engineering. They can improve the structural, biological, and pharmacological properties of peptides and proteins. A study by Samsonov et al. (2009) explored the physicochemical properties of fluorinated amino acids, finding that the hydration of these amino acids was more favorable than their non-fluorinated analogues. This research expands the understanding of fluorine within protein environments, essential for applications in protein engineering.
2. Fluorination Reactions
1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol is involved in diverse fluorination reactions. For example, Umemoto et al. (2010) discussed a fluorinating agent (Umemoto et al., 2010), which could be relevant in the synthesis of fluorinated compounds like this one.
3. Antibacterial Agents
Compounds containing fluorine, similar to 1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol, have been studied for their antibacterial properties. Chu et al. (1985) synthesized arylfluoroquinolones with structural similarities, finding that certain substitutions at the 1-position, like p-fluorophenyl, significantly affected antibacterial potency (Chu et al., 1985).
4. Tumor Imaging
A variant of this compound, O-(2-[18F]fluoroethyl)-l-tyrosine (FET), is used in tumor imaging with positron emission tomography. Tang et al. (2003) described the synthesis of FET, demonstrating its application in medical imaging (Tang et al., 2003).
5. Synthesis of Fluoroalkyl Amino Reagents
Schmitt et al. (2017) developed fluoroalkyl amino reagents, which are essential in medicinal and agricultural chemistry. These reagents, related to 1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol, can introduce fluorinated groups into aromatic substrates (Schmitt et al., 2017).
6. Optical Transparency and Low Dielectric Constant Materials
Compounds with fluorinated structures, like 1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol, have been used in the synthesis of materials with optical transparency and low dielectric constants. Tao et al. (2009) synthesized fluorinated polyimides exhibiting these properties, useful in various industrial applications (Tao et al., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(2,2,2-trifluoroethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO/c11-8-3-1-7(2-4-8)9(16)5-15-6-10(12,13)14/h1-4,9,15-16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURPEBDTXRCDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC(F)(F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)
![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1524981.png)
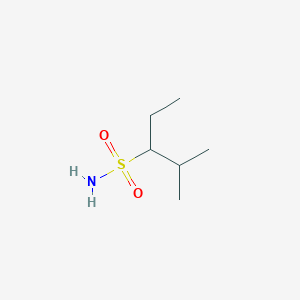
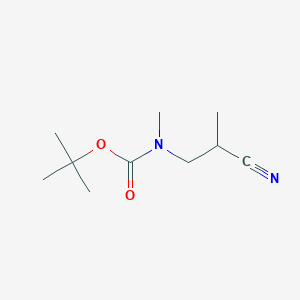
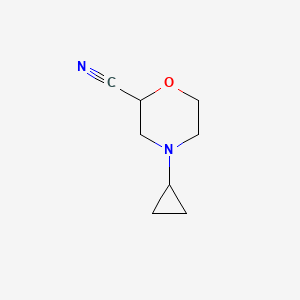
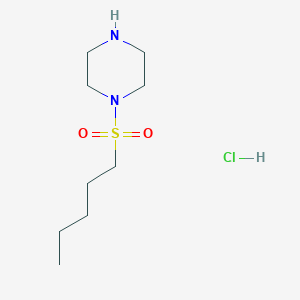
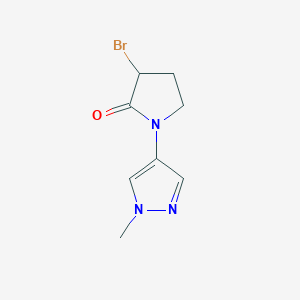
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1524991.png)
![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)
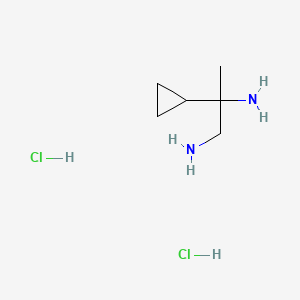
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
